molecular formula C8H12N2O B13271407 1-(1H-Pyrazol-4-yl)pent-4-en-1-ol

1-(1H-Pyrazol-4-yl)pent-4-en-1-ol

Cat. No.: B13271407
M. Wt: 152.19 g/mol
InChI Key: JZCSXKHQSNOAAF-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)pent-4-en-1-ol is an organic compound with the molecular formula C8H12N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-penten-1-ol with a pyrazole derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-4-yl)pent-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.

    Substitution: The pyrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces saturated alcohols.

    Substitution: Produces various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for 1-(1H-Pyrazol-4-yl)pent-4-en-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the pyrazole ring and the hydroxyl group. These interactions could influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-penten-1-ol: Shares the pentenol chain but lacks the pyrazole ring.

    Pyrazole derivatives: Compounds like 1H-pyrazole-4-carboxylic acid share the pyrazole ring but have different substituents.

Uniqueness

1-(1H-Pyrazol-4-yl)pent-4-en-1-ol is unique due to the combination of the pyrazole ring and the pentenol chain

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)pent-4-en-1-ol

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h2,5-6,8,11H,1,3-4H2,(H,9,10)

InChI Key

JZCSXKHQSNOAAF-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CNN=C1)O

Origin of Product

United States

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